
3,4'-Dihydroxy-alpha,beta-diethylstilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4'-Dihydroxy-alpha,beta-diethylstilbene (DESD) is a synthetic compound that belongs to the stilbene family. It has gained significant attention in recent years due to its potential applications in scientific research. DESD is a versatile compound that can be synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been widely studied. In
Mecanismo De Acción
3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action is not fully understood. However, studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. 3,4'-Dihydroxy-alpha,beta-diethylstilbene can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene can act as an antioxidant and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3,4'-Dihydroxy-alpha,beta-diethylstilbene has been shown to have various biochemical and physiological effects. Studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can reduce oxidative stress and inflammation in cells. 3,4'-Dihydroxy-alpha,beta-diethylstilbene can also modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. Furthermore, 3,4'-Dihydroxy-alpha,beta-diethylstilbene can induce changes in cell morphology and cytoskeletal organization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4'-Dihydroxy-alpha,beta-diethylstilbene has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized using various methods. 3,4'-Dihydroxy-alpha,beta-diethylstilbene is also a versatile compound that can be used in various assays, including fluorescence microscopy and flow cytometry. However, 3,4'-Dihydroxy-alpha,beta-diethylstilbene has some limitations. It is a synthetic compound that may not fully mimic the effects of natural compounds. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action is not fully understood, which may limit its applications in some studies.
Direcciones Futuras
3,4'-Dihydroxy-alpha,beta-diethylstilbene has significant potential for future research. One of the most promising applications of 3,4'-Dihydroxy-alpha,beta-diethylstilbene is its use as an anticancer agent. Further studies are needed to understand its mechanism of action and optimize its efficacy. Additionally, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's potential as a fluorescent probe for ROS detection can be further explored. Furthermore, 3,4'-Dihydroxy-alpha,beta-diethylstilbene's effects on various signaling pathways and gene expression need to be fully understood to identify its potential applications in other fields.
Conclusion:
In conclusion, 3,4'-Dihydroxy-alpha,beta-diethylstilbene is a versatile compound that has significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 3,4'-Dihydroxy-alpha,beta-diethylstilbene's potential as an anticancer agent and fluorescent probe for ROS detection makes it a promising candidate for future research. Further studies are needed to fully understand 3,4'-Dihydroxy-alpha,beta-diethylstilbene's mechanism of action and optimize its applications in various fields.
Métodos De Síntesis
3,4'-Dihydroxy-alpha,beta-diethylstilbene can be synthesized using different methods. One of the most common methods involves the reaction of diethylstilbestrol (DES) with sodium hydroxide and hydrogen peroxide. This method yields 3,4'-Dihydroxy-alpha,beta-diethylstilbene with a purity of over 95%. Another method involves the reaction of DES with sodium borohydride and hydrogen peroxide. This method yields 3,4'-Dihydroxy-alpha,beta-diethylstilbene with a purity of over 90%. Both methods are efficient and yield high-quality 3,4'-Dihydroxy-alpha,beta-diethylstilbene.
Aplicaciones Científicas De Investigación
3,4'-Dihydroxy-alpha,beta-diethylstilbene has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 3,4'-Dihydroxy-alpha,beta-diethylstilbene is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). 3,4'-Dihydroxy-alpha,beta-diethylstilbene can detect ROS in living cells, making it an essential tool in the study of oxidative stress-related diseases. 3,4'-Dihydroxy-alpha,beta-diethylstilbene has also been used as a potential anticancer agent. Studies have shown that 3,4'-Dihydroxy-alpha,beta-diethylstilbene can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
133683-37-1 |
|---|---|
Nombre del producto |
3,4'-Dihydroxy-alpha,beta-diethylstilbene |
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ |
Clave InChI |
IAGNXGPTSBNKLV-ISLYRVAYSA-N |
SMILES isomérico |
CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
SMILES canónico |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Sinónimos |
3,4'-dihydroxy-alpha,beta-diethylstilbene 3,4-DABDS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



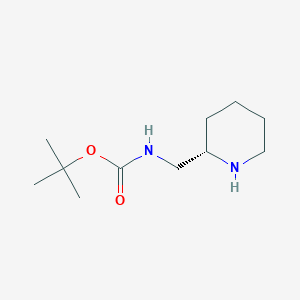
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
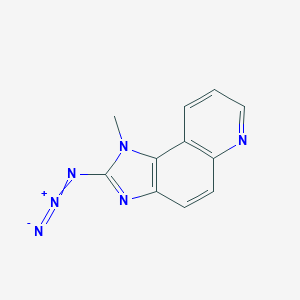
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
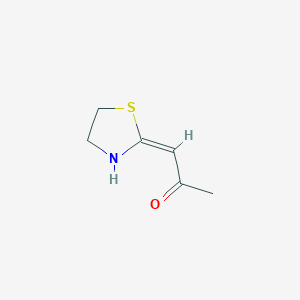

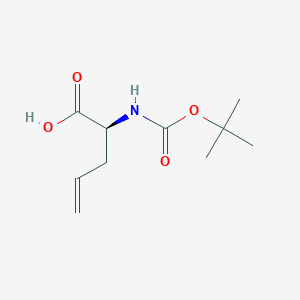
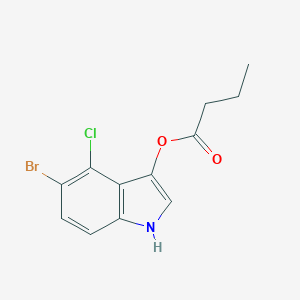
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
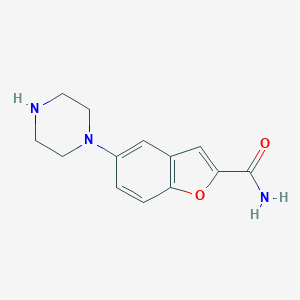
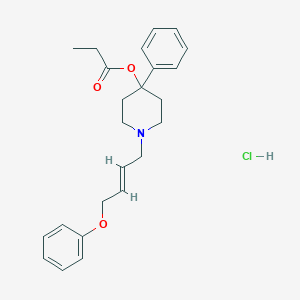
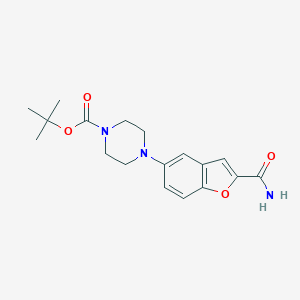
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)